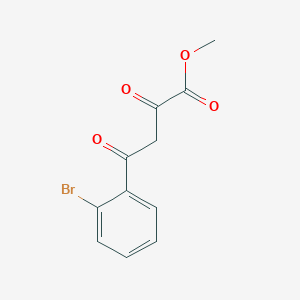

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Descripción general

Descripción

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate is an organic compound with significant interest in synthetic chemistry due to its unique structure and reactivity. This compound features a bromophenyl group attached to a dioxobutanoate moiety, making it a versatile intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2-bromophenyl)-2,4-dioxobutanoic acid. One common method includes the reaction of 2-bromobenzaldehyde with diethyl malonate in the presence of a base, followed by acidification and esterification with methanol under acidic conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and scalability.

Types of Reactions:

Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, making it a valuable intermediate for further functionalization.

Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydroxy derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

Substitution Products: Various substituted phenyl derivatives.

Oxidation Products: Quinones and related compounds.

Reduction Products: Hydroxy derivatives and reduced esters.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Agents

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate serves as a critical intermediate in synthesizing various pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases. For instance, it has been utilized in the development of drugs aimed at inhibiting EZH2 (Enhancer of Zeste Homolog 2), a protein implicated in several cancers such as breast and prostate cancer .

Case Study: EZH2 Inhibition

A study demonstrated that compounds derived from this compound effectively reduce the activity of EZH2 in cancer cells. This inhibition was linked to decreased cellular proliferation in models of human B cell lymphoma and other malignancies .

Material Science Applications

2. Development of Advanced Materials

The compound is also explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for the enhancement of material performance, including durability and resistance to environmental factors .

Agricultural Applications

3. Agrochemical Development

In agriculture, this compound is being investigated for its role in developing safer agrochemicals. These compounds aim to improve crop protection and yield while minimizing the environmental impact compared to traditional pesticides .

Biochemical Research Applications

4. Enzyme Interaction Studies

Researchers utilize this compound in biochemical assays to study enzyme interactions and metabolic pathways. This research contributes to a deeper understanding of complex biological systems and can lead to the development of new therapeutic strategies .

Drug Delivery Systems

5. Formulation of Drug Delivery Systems

The properties of this compound make it suitable for formulating drug delivery systems that enhance the bioavailability and targeted delivery of therapeutic agents. This application is particularly relevant in the context of cancer therapies where precise delivery is crucial for efficacy .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediate for cancer-related drugs |

| Material Science | Development of polymers and coatings |

| Agriculture | Creation of safer agrochemicals |

| Biochemical Research | Studies on enzyme interactions |

| Drug Delivery Systems | Enhancing bioavailability and targeted drug delivery |

Mecanismo De Acción

The compound’s mechanism of action is primarily dictated by its functional groups. The bromophenyl group can engage in electrophilic aromatic substitution, while the dioxobutanoate moiety can participate in nucleophilic addition and esterification reactions. These interactions are crucial for its reactivity and utility in synthetic pathways.

Comparación Con Compuestos Similares

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: Similar structure but with the bromine atom in the para position, affecting its reactivity and steric properties.

Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate: The ethyl ester variant, which may exhibit different solubility and reactivity profiles.

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: The chlorine analog, offering different electronic effects and reactivity.

Uniqueness: Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate is unique due to the specific positioning of the bromine atom, which influences its reactivity in substitution reactions and its overall chemical behavior. This makes it a valuable intermediate in the synthesis of diverse organic compounds.

Actividad Biológica

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an antibacterial agent. This article reviews the compound's synthesis, biological mechanisms, and its potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 285.09 g/mol. The presence of a bromophenyl group and two carbonyl functionalities in its structure enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 1-(2-bromophenyl)ethanone with dimethyl oxalate in the presence of a base such as sodium hydride in tetrahydrofuran (THF). The following steps outline the general procedure:

-

Preparation of Reaction Mixture :

- Dissolve 1-(2-bromophenyl)ethanone in dry THF.

- Add sodium hydride and stir for 30 minutes.

-

Addition of Dimethyl Oxalate :

- Introduce dimethyl oxalate into the mixture and heat at 70°C overnight.

-

Workup :

- Cool the mixture, add water, and extract with ethyl acetate.

- Dry and purify the residue using column chromatography.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against several bacterial strains. A study evaluated its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that this compound acts as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria.

Minimum Inhibitory Concentrations (MICs) for various bacterial strains are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Bacillus subtilis | 1.12 |

| Pseudomonas aeruginosa | 12.50 |

| Escherichia coli | 12.50 |

The mechanism through which this compound exerts its antibacterial effects primarily involves interaction with DNA gyrase. The bromophenyl group facilitates binding to the enzyme's active site, while the carbonyl groups may form hydrogen bonds or coordinate with metal ions present in the enzyme structure. This interaction disrupts the enzyme's function, inhibiting bacterial growth and replication.

Case Studies

Several case studies have highlighted the compound's potential in drug development:

- Inhibition of DNA Gyrase : A study demonstrated that this compound inhibited DNA gyrase from Staphylococcus aureus with an IC50 value significantly lower than that of traditional antibiotics like penicillin .

- Comparative Analysis : In comparative studies against other compounds with similar structures, this compound showed superior antibacterial activity, suggesting its potential as a lead compound for developing new antibacterial agents .

Applications

This compound is not only significant for its antibacterial properties but also shows promise in various applications:

- Pharmaceutical Development : As an intermediate in synthesizing pharmaceuticals targeting infectious diseases.

- Agrochemicals : Potential use in developing safer agricultural chemicals.

- Biochemical Research : Employed to study enzyme interactions and metabolic pathways.

Propiedades

IUPAC Name |

methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMVKAZSQQFHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655429 | |

| Record name | Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035235-10-9 | |

| Record name | Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.